molecular formula C19H20FN3O5 B2997425 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one CAS No. 921539-44-8

6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

Cat. No.: B2997425
CAS No.: 921539-44-8
M. Wt: 389.383
InChI Key: KDOISZMZLJBDSI-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3-one derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group at position 6, a 4-fluorophenyl substituent at position 2, and a methoxy group at position 3. Pyridazinone derivatives are well-documented in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 4-fluorophenyl group is a common pharmacophore in CNS-targeting drugs, while the methoxy substituent may influence solubility and electronic properties .

Properties

IUPAC Name

6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-26-15-12-16(24)23(14-4-2-13(20)3-5-14)21-17(15)18(25)22-8-6-19(7-9-22)27-10-11-28-19/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOISZMZLJBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazinone core, a fluorophenyl group, and a spirocyclic moiety. Its molecular formula is C16H18FN3O3C_{16}H_{18}FN_3O_3 with a molecular weight of approximately 333.33 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈FN₃O₃
Molecular Weight333.33 g/mol
CAS NumberNot available

Research indicates that the compound interacts with various biological targets, including:

  • σ1 Receptors : The compound exhibits high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. The binding affinity (K(i)) has been reported to be in the low nanomolar range, suggesting potent activity .
  • Acetylcholine Transporters : The compound has shown significant selectivity for vesicular acetylcholine transporters, which may contribute to its neuropharmacological effects .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound can be utilized as radiotracers for tumor imaging. For instance, an analogue labeled with fluorine-18 showed specific binding to σ1 receptors in tumor models, indicating its potential application in cancer diagnostics .

Neuroprotective Effects

The interaction with σ1 receptors suggests that the compound may possess neuroprotective properties. In vitro studies have indicated that compounds targeting σ1 receptors can mitigate neuronal damage and promote cell survival under stress conditions.

Case Studies

  • In Vivo Imaging Studies : A study involving small animal PET imaging revealed that the compound accumulates significantly in human carcinoma and melanoma models. This accumulation was notably reduced when pre-treated with haloperidol, confirming the specificity of binding to σ1 receptors .
  • Pharmacological Profiling : Various analogues were synthesized and evaluated for their pharmacological profiles. Compounds with modifications in the spirocyclic structure demonstrated varied affinities for σ receptors and differing biological activities, highlighting the importance of structural optimization in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Spirocyclic Moieties

(a) 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1960391-70-1)
  • Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but lacks the pyridazinone ring. Instead, it has a 3-fluoro-5-methoxyphenyl substituent.
  • Properties: Molecular formula C₁₄H₁₈FNO₃, molecular weight 279.3 g/mol. Exhibits moderate lipophilicity (LogP ~1.3) and a polar surface area (PSA) of 51.7 Ų .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(b) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structure : Contains a diazaspiro[4.5]decane-2,4-dione core with phenyl and piperazine substituents.
  • Pharmacology : Reported to exhibit serotonin receptor (5-HT₁A) antagonism, suggesting CNS applications .
(c) 1,4-Dioxa-8-azaspiro[4.5]decane-8-yl-(6-methylpyridin-3-yl)methanone (CAS: 613660-31-4)
  • Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group but substitutes the pyridazinone with a methylpyridinyl group.
  • Properties : Molecular formula C₁₄H₁₈N₂O₃, molecular weight 262.3 g/mol. LogP = 1.3, PSA = 51.7 Ų .

Pyridazinone-Based Analogs

(a) 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone
  • Structure: A simpler pyridazinone derivative with a phenyl group at position 2 and chlorine at position 3.
  • Use: Known as pyrazon, a herbicide targeting photosynthetic electron transport .
  • Comparison : The absence of a spirocyclic system limits its conformational rigidity and pharmacological versatility compared to the target compound.
(b) 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • Structure: Combines pyranopyrazole and pyridazinone-like features but lacks the spirocyclic component.
  • Synthesis : Prepared via multicomponent reactions, highlighting divergent synthetic routes compared to the target compound’s likely stepwise synthesis .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reported Activity
Target Compound ~375.3 Pyridazinone + Spirocyclic 4-Fluorophenyl, Methoxy Hypothesized kinase inhibition
8-(3-Fluoro-5-methoxyphenyl)-spirodecane 279.3 Spirocyclic 3-Fluoro-5-methoxyphenyl Unknown
5-Amino-4-chloro-2-phenyl-pyridazinone 237.6 Pyridazinone Phenyl, Chlorine Herbicidal (pyrazon)
8-Phenyl-diazaspirodecane-2,4-dione 407.5 Diazaspiro[4.5]decane Phenyl, Piperazine 5-HT₁A antagonism

Key Research Findings and Gaps

  • Structural Advantages: The target compound’s spirocyclic moiety may improve metabolic stability over non-spiro pyridazinones, as seen in similar spiro systems .
  • Unresolved Questions: Limited pharmacological data exist for the target compound.
  • Safety Profile : The hazard profile of the target compound may resemble ’s spirocyclic analog (H315/H319/H335), necessitating rigorous toxicity studies .

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